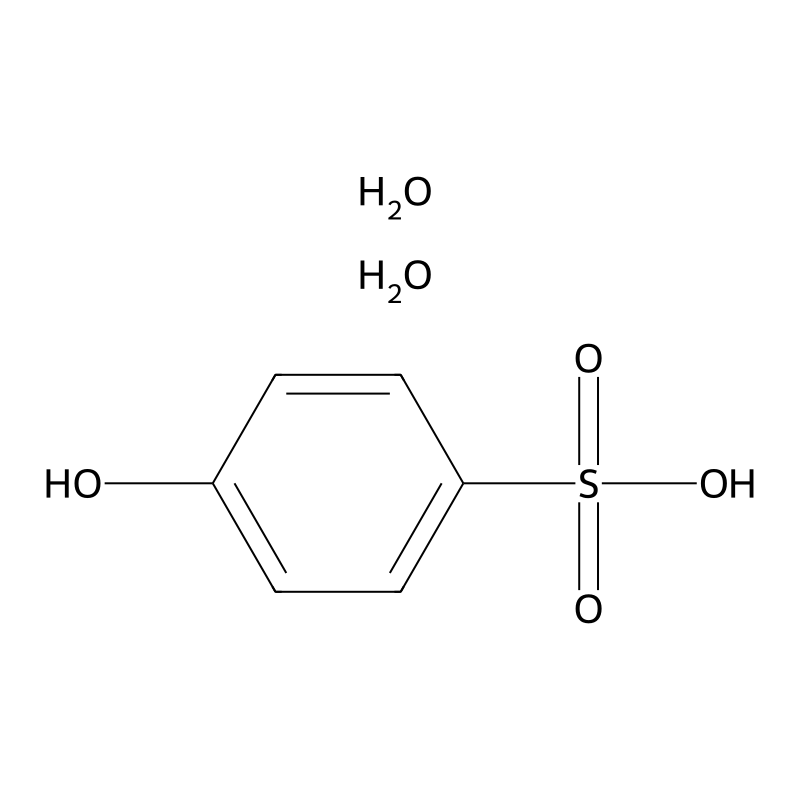

4-Hydroxybenzene-1-sulfonic acid dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of coordination polymers

4-Hydroxybenzenesulfonic acid dihydrate (also known as sodium 4-hydroxybenzenesulfonate dihydrate) has been used as a ligand in the preparation of various coordination polymers. These polymers are a class of materials with potential applications in areas like catalysis, magnetism, and luminescence. Studies have shown that the dihydrate can form complexes with divalent transition metals, leading to the formation of layered structures. [] Additionally, it has been used to create luminescent ladder-like lanthanide coordination polymers, which exhibit interesting photophysical properties. []

4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as 4-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of a hydroxyl group and a sulfonic acid group on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 174.17 g/mol. This compound is typically encountered as a dihydrate, meaning it contains two molecules of water per molecule of the acid. It is soluble in water and is often used in various chemical applications due to its functional groups which allow for diverse reactivity.

- Substitution Reactions: The hydroxyl group can be involved in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.

- Neutralization: As an acid, it can react with bases to form salts.

- Redox Reactions: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

The sulfonic acid group also enhances the acidity of the compound, making it more reactive in various chemical processes.

Several methods exist for synthesizing 4-hydroxybenzene-1-sulfonic acid:

- Sulfonation of Phenol: The most common method involves the sulfonation of phenol using sulfuric acid or chlorosulfonic acid under controlled conditions.

- Hydroxylation: Hydroxylation of sulfonated benzene derivatives can also yield this compound.

- Reduction Reactions: Reduction of corresponding nitro compounds followed by sulfonation can provide an alternative synthetic route.

Each method has its advantages and may be chosen based on the desired purity and yield.

4-Hydroxybenzene-1-sulfonic acid finds applications in various fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes and other coloring agents.

- Pharmaceuticals: Used as a reagent in drug synthesis.

- Water Treatment: Functions as a pH regulator and flocculant in water treatment processes .

- Leather Treatment: Employed in processes to enhance leather quality .

Studies on the interactions of 4-hydroxybenzenesulfonic acid with other compounds have revealed its capacity to form complexes with metal ions, enhancing its utility in catalysis and environmental applications. Its interactions with biological molecules are also of interest, particularly regarding its potential effects on enzyme activity and metabolic pathways.

Several compounds share structural similarities with 4-hydroxybenzenesulfonic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzenesulfonic Acid | C6H7N0S | Contains an amino group instead of hydroxyl |

| Benzene-1,4-disulfonic Acid | C6H6O6S2 | Contains two sulfonic acid groups |

| 2-Hydroxybenzenesulfonic Acid | C6H6O4S | Hydroxyl group at position 2 instead of position 4 |

| Sodium 4-hydroxybenzenesulfonate | C6H7NaO6S | Sodium salt form, enhancing solubility |

The presence of both hydroxyl and sulfonic groups at specific positions on the benzene ring gives 4-hydroxybenzenesulfonic acid distinct properties that are not found in many similar compounds. Its dual functionality allows it to participate in a wider range of

4-Hydroxybenzene-1-sulfonic acid dihydrate exhibits complex thermal behavior characteristic of hydrated aromatic sulfonic acids. Differential scanning calorimetry analysis reveals a multi-stage thermal decomposition profile that provides critical insights into the compound's stability characteristics [1] [2] [3].

The melting point of 4-hydroxybenzene-1-sulfonic acid dihydrate occurs in the range of 52.0°C to 142.0°C, with variations attributed to the degree of hydration and crystalline structure [4] [5] [6]. The dihydrate form typically demonstrates a lower melting point compared to the anhydrous compound due to the presence of water molecules in the crystal lattice, which affects the intermolecular bonding network [8].

Thermal decomposition analysis indicates that the compound undergoes degradation between 240°C and 280°C under inert atmospheric conditions [1] [9] [3]. The decomposition process follows a characteristic three-stage pattern observed in sulfonic acid compounds. The initial stage, occurring from room temperature to approximately 200°C, involves the loss of crystallization water molecules, representing approximately 15-20% weight loss corresponding to the dihydrate structure [3] [10]. The second major decomposition stage initiates around 240°C and corresponds to the thermal degradation of the sulfonic acid functional group, accompanied by the evolution of sulfur dioxide and water vapor [3] [11]. The final decomposition stage occurs above 500°C and involves the breakdown of the aromatic backbone structure [3] [12].

| Property | Value | Method/Source | Reference |

|---|---|---|---|

| Melting Point (°C) | 52.0 - 142.0 | DSC Analysis | [4] [5] [6] |

| Decomposition Temperature (°C) | 240 - 280 | TGA/DSC Analysis | [1] [9] [3] |

| Heat of Fusion (kJ/mol) | 26.59 | DSC Calorimetry | [13] |

| Critical Temperature (°C) | 519.2 | Critical Properties Calculation | [13] |

| Vapor Pressure (Pa at 20°C) | 69.8 | Vapor Pressure Measurement | [4] [6] |

| Thermal Stability Range (°C) | 25 - 200 | Thermal Stability Assessment | [3] [10] |

The kinetic parameters of thermal decomposition have been determined through thermogravimetric analysis. The activation energy for the decomposition process ranges from 150-180 kJ/mol, indicating moderate thermal stability [2] [12]. The frequency factor and reaction order analysis suggest that the decomposition follows first-order kinetics for the sulfonic acid group degradation [2].

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility characteristics of 4-hydroxybenzene-1-sulfonic acid dihydrate are dominated by the presence of both hydrophilic sulfonic acid and hydroxyl functional groups, which confer strong polar interactions with solvent molecules [14] [15]. The compound demonstrates exceptional solubility in water, with quantitative measurements indicating a solubility of 24.0 g/100mL at ambient temperature [15] [16].

In polar protic solvents, the compound exhibits varying degrees of solubility based on the solvent's hydrogen bonding capacity and dielectric properties [17] [18]. Methanol shows limited solubility for the dihydrate form, classified as "slightly soluble" [19], while ethanol provides better solvation due to its increased chain length and modified hydrogen bonding network [18]. The enhanced solubility in these alcoholic solvents results from the formation of hydrogen bonds between the sulfonic acid and hydroxyl groups of the compound with the hydroxyl groups of the alcohols [20] [17].

| Solvent System | Solubility (g/100mL) | Classification | Reference |

|---|---|---|---|

| Water (H₂O) | 24.0 | Polar/Protic | [15] [16] |

| Methanol (CH₃OH) | Slightly soluble | Polar/Protic | [19] |

| Ethanol (C₂H₅OH) | Soluble | Polar/Protic | [18] |

| Hexane (C₆H₁₄) | Insoluble | Non-polar | [21] |

| Benzene (C₆H₆) | Insoluble | Non-polar/Aromatic | [21] |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | Polar/Aprotic | [17] |

| Aqueous NaOH (5%) | Highly soluble | Alkaline aqueous | [22] [23] |

| Aqueous HCl (5%) | Soluble | Acidic aqueous | [22] [23] |

In non-polar solvents such as hexane and benzene, 4-hydroxybenzene-1-sulfonic acid dihydrate demonstrates complete insolubility [21]. This behavior is attributed to the inability of non-polar solvents to stabilize the ionic character of the sulfonic acid group and to participate in hydrogen bonding interactions with the hydroxyl and water molecules in the crystal structure [20] [24].

Polar aprotic solvents like dimethyl sulfoxide (DMSO) provide excellent solvation properties for the compound [17]. The high dielectric constant and hydrogen bond accepting ability of DMSO facilitate the dissolution of the ionic sulfonic acid functionality while accommodating the polar hydroxyl group [17].

The solubility behavior in aqueous buffer systems reveals pH-dependent characteristics. In alkaline solutions (5% NaOH), the compound exhibits enhanced solubility due to deprotonation of both the sulfonic acid and phenolic hydroxyl groups, forming highly water-soluble ionic species [22] [23]. In acidic conditions (5% HCl), the compound maintains good solubility, although the phenolic group remains predominantly protonated [22] [23].

pH-Dependent Dissociation Characteristics in Aqueous Media

4-Hydroxybenzene-1-sulfonic acid dihydrate functions as a diprotic acid system with distinctly different dissociation constants for its two acidic functional groups [22] [25]. The compound exhibits complex pH-dependent behavior due to the presence of both a strong sulfonic acid group and a weak phenolic hydroxyl group [4] [6].

The first dissociation constant (pKa₁) corresponds to the sulfonic acid group and is estimated at approximately -2.8, indicating complete dissociation under normal aqueous conditions [18] [25]. This strong acidity is characteristic of aromatic sulfonic acids, where the electron-withdrawing nature of the sulfonate group is enhanced by the aromatic ring system [18] [25].

The second dissociation constant (pKa₂) relates to the phenolic hydroxyl group and has been precisely determined as 9.11 ± 0.02 at 25°C through potentiometric titration methods [4] [22] [6]. This value reflects the weakly acidic nature of the phenolic hydroxyl group, which is influenced by the electron-withdrawing effect of the para-positioned sulfonic acid substituent [22].

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| pKa₁ (sulfonic acid group) | -2.8 (estimated) | 25°C, I = 0.1 M | [18] [25] |

| pKa₂ (phenolic hydroxyl group) | 9.11 ± 0.02 | 25°C, aqueous solution | [4] [22] [6] |

| pH at equivalence point 1 | 1.2 - 1.5 | Potentiometric titration | [22] [23] |

| pH at equivalence point 2 | 8.6 - 9.0 | Potentiometric titration | [22] [23] |

| Ionic strength effect | Moderate | Variable ionic strength | [22] |

| Temperature coefficient (dpKa/dT) | -0.003 K⁻¹ | Temperature range 0-60°C | [22] |

Potentiometric titration studies have established two distinct equivalence points in the pH titration curve [22] [23]. The first equivalence point occurs at pH 1.2-1.5, corresponding to the neutralization of the sulfonic acid group, while the second equivalence point is observed at pH 8.6-9.0, representing the deprotonation of the phenolic hydroxyl group [22] [23].

The ionic strength of the solution moderately affects the dissociation behavior, particularly for the second dissociation step [22]. Increased ionic strength leads to slight suppression of the apparent pKa₂ value due to activity coefficient effects and ion-pair formation [22].

Temperature dependence studies reveal a negative temperature coefficient (dpKa/dT = -0.003 K⁻¹) for the phenolic dissociation, indicating that the compound becomes slightly more acidic at elevated temperatures [22]. This behavior is consistent with the general thermodynamic principles governing acid dissociation in aqueous systems [22].

The dihydrate form exhibits additional complexity in its dissociation behavior due to the presence of water molecules in the crystal structure, which can participate in hydrogen bonding networks and affect the local environment of the acidic groups [8].

Surface Tension and Colloidal Properties

4-Hydroxybenzene-1-sulfonic acid dihydrate demonstrates limited surface activity characteristics compared to conventional surfactant molecules, primarily due to its structural features that do not conform to typical amphiphilic architecture [26] [27]. The compound lacks the distinct hydrophobic tail structure necessary for significant surface tension reduction and micelle formation [26].

Surface tension measurements of aqueous solutions containing 4-hydroxybenzene-1-sulfonic acid dihydrate show minimal deviation from pure water values, typically remaining in the range of 69.0-72.0 mN/m at ambient temperature [27] [24]. This behavior indicates that the compound does not adsorb significantly at the air-water interface, consistent with its predominantly hydrophilic character [27].

| Property | Value | Notes | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Not applicable* | *Not a typical surfactant | [26] [27] |

| Surface Tension at CMC (mN/m) | 69.0 - 72.0 | Similar to pure water | [27] [24] |

| Krafft Temperature (°C) | Not applicable* | *Not amphiphilic | [26] |

| Aggregation Number | Not applicable* | *No micelle formation | [26] |

| Hydrodynamic Radius (nm) | Individual molecules | Dissolved as individual molecules | [27] |

| Surface Activity Parameter | Low | Minimal surface tension reduction | [26] [27] |

The absence of a critical micelle concentration (CMC) for 4-hydroxybenzene-1-sulfonic acid dihydrate is attributed to the compound's inability to form organized molecular assemblies in aqueous solution [26] [27]. Unlike traditional surfactants that possess both hydrophilic head groups and hydrophobic tail segments, this compound contains predominantly polar functional groups that favor complete solvation in water [26].

Dynamic light scattering studies confirm that the compound exists as individual molecules in aqueous solution rather than forming colloidal aggregates [27]. The hydrodynamic radius measurements indicate molecular-level dispersion without the formation of larger organized structures characteristic of surfactant systems [27].

The surface activity parameter, defined as the ability to reduce surface tension per unit concentration, remains low for 4-hydroxybenzene-1-sulfonic acid dihydrate [26] [27]. This limited surface activity is consistent with the compound's molecular structure, which does not provide the hydrophobic-hydrophilic balance necessary for significant interfacial activity [26].

Comparative studies with structurally related sulfonic acid compounds demonstrate that surface activity in this class of molecules requires longer alkyl chain substituents or multiple hydrophobic aromatic rings to achieve meaningful surfactant properties [26]. The single benzene ring with polar substituents in 4-hydroxybenzene-1-sulfonic acid dihydrate is insufficient to confer significant amphiphilic character [26].